8-(Iodomethyl)quinoline is an organic compound that can be synthesized through various methods. One reported method involves the reaction of 8-bromoquinoline with sodium iodide in the presence of N,N-dimethylformamide (DMF) as a solvent. []
Research suggests that 8-(iodomethyl)quinoline possesses various biological activities, making it a potential candidate for drug development. Studies have explored its potential as an:
8-(Iodomethyl)quinoline is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This specific compound features an iodomethyl group at the 8-position of the quinoline structure, enhancing its chemical reactivity and potential biological activity. Quinoline derivatives, including 8-(iodomethyl)quinoline, are known for their diverse pharmacological properties, which make them significant in medicinal chemistry and drug development .
8-(Iodomethyl)quinoline exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. Compounds with similar structures have been reported to possess:
The synthesis of 8-(iodomethyl)quinoline can be achieved through several methods:
8-(Iodomethyl)quinoline has various applications in different fields:
Studies on 8-(iodomethyl)quinoline have focused on its interactions with biological targets, including:
Several compounds share structural similarities with 8-(iodomethyl)quinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties and broad bioactivity |
| 5-Iodoquinoline | Iodine at position 5 | Exhibits unique reactivity patterns compared to others |
| 2-Iodoquinoline | Iodine at position 2 | Different biological activity profile |
| 6-Methylquinoline | Methyl group at position 6 | Enhanced lipophilicity affecting bioavailability |
| 7-Chloroquinoline | Chlorine at position 7 | Notable for its antimalarial properties |
Each of these compounds exhibits unique properties that differentiate them from 8-(iodomethyl)quinoline, highlighting the importance of specific substituents on biological activity and chemical reactivity .
8-(Iodomethyl)quinoline is an organonitrogenous compound characterized by the molecular formula C₁₀H₈IN, indicating the presence of ten carbon atoms, eight hydrogen atoms, one iodine atom, and one nitrogen atom [1] [2]. The compound possesses a molecular weight of 269.08 grams per mole, as confirmed through multiple analytical sources [1] [2] [3]. This molecular weight corresponds to an exact mass of 268.97000 atomic mass units [4].
The compound is identified by the Chemical Abstracts Service registry number 215606-70-5, which serves as its unique chemical identifier in scientific databases [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 8-(iodomethyl)quinoline, reflecting the substitution pattern where an iodomethyl group is attached to the eighth position of the quinoline ring system [1] [2] [3].
Table 1: Fundamental Molecular Properties of 8-(Iodomethyl)quinoline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈IN | [1] [2] [3] |
| Molecular Weight | 269.08 g/mol | [1] [2] [3] |
| CAS Number | 215606-70-5 | [1] [2] [3] |
| IUPAC Name | 8-(iodomethyl)quinoline | [1] [2] [3] |
| Exact Mass | 268.97000 | [4] |
The structural framework of 8-(Iodomethyl)quinoline consists of a bicyclic quinoline core with an iodomethyl substituent strategically positioned at the 8-position [5]. The quinoline backbone comprises a benzene ring fused to a pyridine ring, forming a rigid planar aromatic system [6] [7]. This bicyclic structure consists of a pyridine ring fused to the alpha-beta-position of a benzene ring, creating a heterocyclic aromatic compound with eleven single bonds and five double bonds [6].
The molecular architecture features the iodomethyl group (-CH₂I) attached directly to the carbon atom at position 8 of the quinoline ring system [5] [8]. This substitution pattern significantly influences the compound's chemical reactivity and potential biological interactions due to the strategic positioning of the iodine atom [5]. The presence of the electronegative nitrogen atom in the pyridine portion of the molecule creates an electron-deficient aromatic system, while the iodine atom introduces unique reactivity characteristics [9] [10].
The bicyclic quinoline framework exhibits aromatic character throughout both rings, with the nitrogen atom maintaining its basic properties as an electron-deficient entity [9]. The structural configuration allows for potential intermolecular interactions through the heterocyclic nitrogen atom, which can participate in hydrogen bonding and coordination chemistry [10]. The planar nature of the quinoline system facilitates π-π stacking interactions and other non-covalent interactions common to aromatic heterocycles [8].
The electronic structure of 8-(Iodomethyl)quinoline is characterized by the electron-withdrawing nature of both the nitrogen atom in the quinoline ring and the iodine atom in the substituent group [10] [11]. Theoretical calculations using the Intermediate Neglect of Differential Overlap method have demonstrated that quinoline derivatives exhibit significant variations in their electronic properties depending on substituent effects [10]. The presence of the iodine atom at the 8-position creates a localized region of electron deficiency, influencing the overall charge distribution across the molecule [11].
The quinoline ring system exhibits delocalized π-electron density across both the benzene and pyridine portions, with the nitrogen atom serving as an electron-accepting center [7] [10]. The molecular electrostatic potential calculations indicate that the proton-accepting capacity of quinoline derivatives is significantly affected by the nature and position of substituents [10]. In the case of 8-(Iodomethyl)quinoline, the iodomethyl group acts as an electron-withdrawing substituent, reducing electron density at the adjacent carbon positions [12].
Nuclear magnetic resonance spectroscopy studies have revealed that the electronic environment around the quinoline ring is substantially modified by substituents at the 8-position [12]. The chemical shifts observed for protons at positions 5 and 7, which are para and ortho respectively to the 8-substituent, show the strongest effects due to resonance interactions [12]. The electronic properties of the compound are further influenced by the polarizable nature of the iodine atom, which can participate in halogen bonding interactions [13].
8-(Iodomethyl)quinoline exists as a solid under standard ambient conditions, exhibiting a pale yellow to brownish appearance [5] [14]. The compound demonstrates a density of 1.771 grams per cubic centimeter, which is significantly higher than most organic compounds due to the presence of the heavy iodine atom [5] [4]. The boiling point of the compound has been determined to be 344.2 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability [5] [4].
The compound exhibits a flash point of 162 degrees Celsius, representing the minimum temperature at which it can vaporize to form an ignitable mixture in air [4]. The refractive index of 8-(Iodomethyl)quinoline is 1.721, reflecting the compound's optical properties and molecular polarizability [5] [4]. The vapor pressure at 25 degrees Celsius is extremely low at 0.000133 millimeters of mercury, indicating minimal volatility under ambient conditions [5] [4].
Table 2: Physical and Thermal Properties of 8-(Iodomethyl)quinoline
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [14] |
| Appearance | Pale yellow to brownish | [5] |
| Density | 1.771 g/cm³ | [5] [4] |
| Boiling Point | 344.2°C at 760 mmHg | [5] [4] |
| Flash Point | 162°C | [4] |
| Refractive Index | 1.721 | [5] [4] |
| Vapor Pressure | 0.000133 mmHg at 25°C | [5] [4] |
The compound exhibits a logarithm of the partition coefficient (LogP) value of 3.16980, indicating a strong preference for lipophilic environments over aqueous phases [4]. This high LogP value suggests that the compound would preferentially dissolve in organic solvents rather than water, which is consistent with its aromatic heterocyclic structure and the presence of the iodine atom [15]. The polar surface area of the molecule is calculated to be 12.89000 square angstroms, reflecting the limited polar character contributed primarily by the nitrogen atom in the quinoline ring [4].
The solubility characteristics of 8-(Iodomethyl)quinoline are predominantly influenced by its aromatic heterocyclic structure and the presence of the lipophilic iodomethyl substituent [5]. The compound demonstrates excellent solubility in common organic solvents, particularly dichloromethane and dimethyl sulfoxide, which are frequently employed in synthetic applications involving quinoline derivatives [5] [16]. This solubility pattern is consistent with the compound's high LogP value, indicating strong lipophilic character [4].
Studies on related halomethyl quinoline derivatives, such as 8-(bromomethyl)quinoline, have shown that these compounds exhibit low solubility in water but are readily soluble in organic solvents including dichloromethane and chloroform [17] [16]. The limited water solubility of 8-(Iodomethyl)quinoline can be attributed to the hydrophobic nature of both the quinoline ring system and the iodomethyl substituent [5]. The presence of the iodine atom further reduces water solubility due to its large size and polarizable electron cloud [18].
Table 3: Solubility Profile of 8-(Iodomethyl)quinoline
| Solvent Type | Solubility | Reference |
|---|---|---|
| Dichloromethane | Soluble | [5] [16] |
| Dimethyl sulfoxide | Soluble | [5] |
| Water | Limited solubility | [5] |
| Organic solvents (general) | Good solubility | [5] |
The solubility behavior of quinoline derivatives is also influenced by the electronic nature of substituents and their ability to participate in intermolecular interactions [18]. Related diiodo-quinoline compounds have been reported to show solubility in methanol, ethanol, and dimethyl sulfoxide, suggesting that 8-(Iodomethyl)quinoline would likely exhibit similar solubility patterns in these polar aprotic and protic solvents [18]. The compound's solubility characteristics make it suitable for various synthetic applications where organic solvent systems are employed [19].
The Simplified Molecular Input Line Entry System notation for 8-(Iodomethyl)quinoline is represented as ICC1=C2N=CC=CC2=CC=C1, which provides a compact linear representation of the molecular structure [1] [3]. An alternative canonical SMILES representation is C1=CC2=C(C(=C1)CI)N=CC=C2, which follows a different atom numbering sequence but describes the same molecular connectivity [2] [20] [3]. These SMILES notations enable computational analysis and database searching for the compound across various chemical information systems [21].
The International Chemical Identifier representation for 8-(Iodomethyl)quinoline is expressed as InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 [1] [2] [3]. This InChI string provides a standardized, unique identifier that encodes the complete structural information of the molecule, including atom connectivity, hydrogen count, and stereochemistry where applicable [22] [23]. The corresponding InChI Key is RFYKJKSNQSDMNB-UHFFFAOYSA-N, which serves as a shortened, hash-like representation derived from the full InChI string [1] [2] [3].
Table 4: Molecular Representation Systems for 8-(Iodomethyl)quinoline
| Representation System | Code/Identifier | Reference |
|---|---|---|
| SMILES | ICC1=C2N=CC=CC2=CC=C1 | [1] [3] |
| Canonical SMILES | C1=CC2=C(C(=C1)CI)N=CC=C2 | [2] [20] [3] |
| InChI | InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | [1] [2] [3] |
| InChI Key | RFYKJKSNQSDMNB-UHFFFAOYSA-N | [1] [2] [3] |